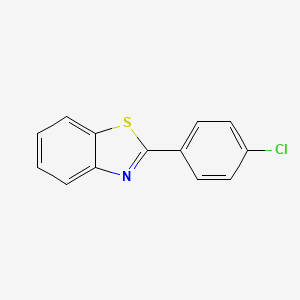

2-(4-Chlorophenyl)benzothiazole

Description

Significance of Benzothiazole (B30560) Scaffolds in Therapeutic Agent Development

Benzothiazoles, which feature a benzene (B151609) ring fused to a thiazole (B1198619) ring, are a class of heterocyclic compounds that have garnered considerable attention in drug discovery. nih.govtandfonline.com This interest stems from the wide spectrum of biological activities exhibited by benzothiazole derivatives, including antimicrobial, anti-inflammatory, anticonvulsant, antiviral, and anticancer properties. nih.govtandfonline.comresearchgate.net The versatility of the benzothiazole scaffold allows for chemical modifications at various positions, particularly at the 2-position, enabling the synthesis of a diverse library of compounds with tailored pharmacological profiles. researchgate.netresearchgate.net

The presence of nitrogen and sulfur atoms in the thiazole ring allows for coordination with various metals, which can enhance the biological activity of the organic ligand. researchgate.net This adaptability makes benzothiazoles a privileged structure in medicinal chemistry, with several approved drugs containing this moiety for the treatment of various diseases, including neurodegenerative disorders. tandfonline.comnih.gov

Overview of Research Trajectories for 2-(4-Chlorophenyl)benzothiazole and Related Derivatives

Research into this compound and its derivatives has been multifaceted, exploring a range of therapeutic applications. A key area of investigation is its potential as an anticancer agent. chemimpex.com For instance, a series of 2-(4-aminophenyl)benzothiazoles have demonstrated potent inhibitory activity against human breast cancer cell lines. acs.org The substitution on the phenyl ring and the benzothiazole moiety has been a focal point of structure-activity relationship (SAR) studies to optimize anticancer efficacy. researchgate.netacs.org

Beyond oncology, researchers are exploring the anti-inflammatory and antimicrobial activities of this compound derivatives. chemimpex.comnih.gov Studies have shown that certain derivatives exhibit significant anti-inflammatory effects, while others display promising activity against various bacterial and fungal strains. nih.govnih.gov Furthermore, the core structure of this compound serves as a platform for developing agents targeting the central nervous system, with potential applications in treating neurodegenerative diseases like Parkinson's disease. nih.govnih.gov The design and synthesis of novel derivatives often involve molecular hybridization and computational studies to predict their biological activity and pharmacokinetic properties. nih.govnih.gov

Biological Activities of this compound Derivatives

The following table summarizes the reported biological activities of various derivatives of this compound, highlighting the diverse therapeutic potential of this chemical scaffold.

| Derivative | Biological Activity | Research Focus |

| 2-(4-Aminophenyl)benzothiazoles | Anticancer (especially against breast cancer cell lines) acs.org | Oncology acs.org |

| 2-[(5-Chlorobenzo[d]thiazol-2-yl)thio]-N-(4-chlorophenyl)-2-phenylacetamide | Antiproliferative mdpi.com | Pancreatic and Paraganglioma Cancer mdpi.com |

| 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine | Anticancer and Anti-inflammatory nih.gov | Dual-acting therapeutic agents nih.gov |

| 2-((4-(4-Chlorophenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(6-nitrobenzo[d] thiazol-2-yl)acetamide | VEGFR-2 Inhibition, Anticancer nih.gov | Angiogenesis Inhibition nih.gov |

| 2-[2-(4-Chlorophenylaminothiazol-5-yl]benzothiazole | Potential BCL2 Inhibition asianpubs.org | Pancreatic Cancer asianpubs.org |

| Acrylonitrile substituted 2,5-difurane derivatives with benzothiazole nuclei | Antitumor and Antimicrobial nih.gov | Oncology and Infectious Diseases nih.gov |

| 2-[4-(4-Chlorophenyl)phthalazin-1-yl]benzo[d]thiazole | Antifungal nih.gov | Infectious Diseases nih.gov |

| 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives | MAO-B Inhibition, Neuroprotection nih.gov | Parkinson's Disease nih.gov |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-(4-chlorophenyl)-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClNS/c14-10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)16-13/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEYFXQNOTPBYPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00211710 | |

| Record name | 2-(4'-Chlorophenyl)benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00211710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6265-91-4 | |

| Record name | 2-(4'-Chlorophenyl)benzothiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006265914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6265-91-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33160 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4'-Chlorophenyl)benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00211710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-CHLOROPHENYL)BENZOTHIAZOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Exploration of Biological Activities and Pharmacological Efficacy of 2 4 Chlorophenyl Benzothiazole Derivatives

Antineoplastic and Cytotoxic Research

The quest for novel and effective anticancer agents has led to the exploration of various chemical scaffolds, with benzothiazole (B30560) derivatives showing considerable promise. nih.gov The 2-phenylbenzothiazole (B1203474) structure, in particular, is recognized for its potent cytotoxic properties. semanticscholar.org

In Vitro Anti-proliferative Effects on Cancer Cell Lines

A significant body of research has been dedicated to synthesizing and evaluating the in vitro anti-proliferative effects of 2-(4-chlorophenyl)benzothiazole derivatives against a wide array of human cancer cell lines.

One study synthesized a series of novel N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives. Among these, compound 10 , N-[4-(benzothiazole-2-yl)-3-chlorophenyl]-2-[(benzimidazole-2-yl)thio]acetamide, and compound 16 , N-[4-(benzothiazole-2-yl)phenyl]-2-[(1,5-diphenyl-1H-imidazole-2-yl)thio]acetamide, demonstrated notable anticancer activity against various cancer cell lines. nih.govmedipol.edu.tr

Another investigation focused on 2-mercaptobenzothiazole (B37678) derivatives. A library of phenylacetamide derivatives containing the benzothiazole nucleus was synthesized and tested for antiproliferative activity in pancreatic and paraganglioma cancer cell lines. nih.gov Many of these novel compounds induced a significant reduction in cell viability at low micromolar concentrations. nih.gov Specifically, derivative 4l showed a more potent antiproliferative effect and a higher selectivity index against cancer cells compared to other synthesized compounds. nih.govsemanticscholar.org

Furthermore, research into benzothiazole aniline (B41778) derivatives and their platinum (II) complexes has yielded promising results. The ligands L1 , L2 , and the complex L1Pt exhibited greater cytotoxicity in liver, breast, lung, prostate, kidney, and brain cancer cells than the clinically used drug cisplatin. mdpi.com Notably, L1 and L1Pt demonstrated selective inhibitory activities against liver cancer cells. mdpi.com

The table below summarizes the cytotoxic activity of selected this compound derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line(s) | Observed Effect | Reference(s) |

| N-[4-(benzothiazole-2-yl)-3-chlorophenyl]-2-[(benzimidazole-2-yl)thio]acetamide (10) | Various cancer cell lines | Considerable anticancer activity | nih.govmedipol.edu.tr |

| N-[4-(benzothiazole-2-yl)phenyl]-2-[(1,5-diphenyl-1H-imidazole-2-yl)thio]acetamide (16) | Various cancer cell lines | Considerable anticancer activity | nih.govmedipol.edu.tr |

| Phenylacetamide derivative (4l) | Pancreatic and paraganglioma cancer cells | Greater antiproliferative effect and higher selectivity | nih.govsemanticscholar.org |

| Benzothiazole aniline ligand (L1) | Liver, breast, lung, prostate, kidney, and brain cancer cells | Better cytotoxicity than cisplatin; selective against liver cancer | mdpi.com |

| Benzothiazole aniline ligand (L2) | Liver, breast, lung, prostate, kidney, and brain cancer cells | Better cytotoxicity than cisplatin | mdpi.com |

| Platinum (II) complex (L1Pt) | Liver, breast, lung, prostate, kidney, and brain cancer cells | Better cytotoxicity than cisplatin; selective against liver cancer | mdpi.com |

| Substituted chloromethylbenzamide (B8583163) benzothiazole (42) | A549, HCT-116, SW620, SW480, MDA-MB-468, SKRB-3, HeLa, SKOV-3, PC-3, BxPC-3, A431, and A375 | Good in vitro anti-tumor potential with IC50 values from 1.1 µM to 8.8 µM | nih.gov |

| Substituted chlorophenyl oxothiazolidine based benzothiazole (53) | HeLa cell line | 96.8% inhibition with an IC50 value of 9.76 µM | nih.gov |

| Chlorobenzyl indole (B1671886) semicarbazide (B1199961) benzothiazole (55) | HT-29, H460, A549, and MDA-MB-231 | IC50 values of 0.024 µM (HT-29), 0.29 µM (H460), 0.84 µM (A549), and 0.88 µM (MDA-MB-231) | nih.gov |

Induction of Apoptosis and Cell Cycle Modulation

The anticancer activity of this compound derivatives is often linked to their ability to induce programmed cell death, or apoptosis, and to modulate the cell cycle in cancer cells.

A novel benzothiazole derivative, N-2-Benzothiazolyl-4-chloro-2-pyridinecarboxamide , was shown to induce apoptosis in colorectal cancer (CRC) cells. nih.govfrontiersin.org This induction occurs through the mitochondrial intrinsic pathway, a key mechanism in programmed cell death. nih.govfrontiersin.org Studies have shown that this compound leads to the cleavage of PARP1 and caspase-3, an increase in the pro-apoptotic Bim protein and the mitochondrial endonuclease EndoG, and a decrease in the anti-apoptotic Bcl-2 protein. ukrbiochemjournal.org Furthermore, this derivative was found to cause DNA single-strand breaks and fragmentation in leukemia cells. ukrbiochemjournal.org

The fluorinated benzothiazole analogue, 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) , has been shown to cause cell cycle arrest in the G1 and S phases in sensitive MCF-7 breast cancer cells. nih.gov This cell cycle arrest is accompanied by the formation of DNA adducts, indicating direct damage to the cancer cell's genetic material. nih.gov The generation of these DNA adducts by 2-(4-aminophenyl)benzothiazoles is a known mechanism for inducing apoptosis. scispace.com

Inhibition of Cellular Signaling Pathways

The anticancer effects of these compounds are also attributed to their ability to interfere with critical cellular signaling pathways that regulate cancer cell growth and survival.

The activity of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) is dependent on a functional aryl hydrocarbon receptor (AhR) signaling pathway. nih.gov In sensitive cancer cells, this compound induces the expression of cytochrome P450 enzymes CYP1A1 and CYP1B1, which are involved in its metabolic activation to a cytotoxic form. nih.gov This activation is a prerequisite for its ability to induce DNA damage and subsequent cell death. nih.gov

Some benzothiazole derivatives have been identified as potent multikinase inhibitors. nih.gov For instance, the 2-ureidobenzothiazole derivative KST016366 exhibits broad-spectrum antiproliferative activity against a wide panel of cancer cell lines by inhibiting multiple kinases. nih.gov Similarly, the derivative BLZ945 acts as a CSF-1R kinase inhibitor and is under evaluation for the treatment of advanced solid tumors. nih.gov

Antimicrobial Investigations

In addition to their anticancer properties, this compound derivatives have been extensively investigated for their antimicrobial activities against a range of pathogenic bacteria and fungi. nih.gov

Antibacterial Activity against Gram-Positive and Gram-Negative Strains

Numerous studies have demonstrated the efficacy of these compounds against both Gram-positive and Gram-negative bacteria.

A series of new 2-[4-(4-substitutedbenzamido / phenylacetamido / phenylpropionamido) benzyl (B1604629) / phenyl]benzothiazole derivatives were synthesized and evaluated for their antibacterial activity against Staphylococcus aureus and Bacillus subtilis (Gram-positive), and Escherichia coli and Pseudomonas aeruginosa (Gram-negative). oalib.com

In another study, dichloropyrazole-based benzothiazole analogues were synthesized and showed better inhibitory activity against Gram-positive strains (MIC = 0.0156–0.25 µg/mL) and Gram-negative strains (MIC = 1–4 µg/ml) as compared to the standard drug novobiocin. nih.gov The presence of a methoxy (B1213986) thiophene-3-yl moiety at the 7th position of the benzothiazole was found to enhance antibacterial activity. nih.gov

Furthermore, thiazolidin-4-one derivatives of benzothiazole have shown promising results. Compounds 8a, 8b, 8c, and 8d were found to be the most active (MIC = 0.09–0.18 mg/ml), with activity comparable to standard drugs against Pseudomonas aeruginosa and Escherichia coli. nih.gov The substitution of nitro and methoxy groups at the 4th position of the phenyl ring improved the antibacterial action. nih.gov

The table below presents the antibacterial activity of selected this compound derivatives.

| Compound/Derivative | Bacterial Strain(s) | Activity/MIC | Reference(s) |

| Dichloropyrazole-based benzothiazole analogue (104) | Gram-positive strains | MIC = 0.0156–0.25 µg/mL | nih.gov |

| Dichloropyrazole-based benzothiazole analogue (104) | Gram-negative strains | MIC = 1–4 µg/ml | nih.gov |

| Thiazolidin-4-one derivative (8a, 8c) | Pseudomonas aeruginosa, Escherichia coli | MIC = 0.09–0.18 mg/ml | nih.gov |

| Thiazolidin-4-one derivative (8b, 8d) | Pseudomonas aeruginosa, Escherichia coli | MIC = 0.09–0.18 mg/ml | nih.gov |

| Benzothiazole clubbed isatin (B1672199) derivative (41c) | E. coli | MIC = 3.1 μg/ml | nih.gov |

| Benzothiazole clubbed isatin derivative (41c) | P. aeruginosa | MIC = 6.2 μg/ml | nih.gov |

| Benzothiazole derivative (133) | S. aureus, E. coli | MIC = 78.125 µg/ml | nih.gov |

| Chalcone-based benzothiazole derivative (138a, 138b, 138c) | Xoo, Xac, Rs | 33–72% inhibition at 50 μg/cm³ | nih.gov |

| 6-Cl substituted benzothiazole-based thiazolidinone | S. aureus, MRSA, resistant E. coli | 2.5-fold improvement in activity | nih.gov |

| 6-Cl substituted benzothiazole-based thiazolidinone | L. monocytogenes, S. typhimurium | 4 to 5-fold improvement in activity | nih.gov |

| N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide metal complexes | E. coli, Proteus species, S. aureus, P. aeruginosa | Higher activity than the ligand | mdpi.com |

Antifungal Activity

The antifungal potential of this compound derivatives has also been a subject of significant research interest.

A series of benzothiazole derivatives were designed by modifying the scaffold of FTR1335, a potent N-Myristoyltransferase (NMT) inhibitor. rsc.org This led to an expanded antifungal spectrum. rsc.org Notably, compound 6m showed good inhibitory activity against a wide range of fungal pathogens, including systemic fungi and dermatophytes. rsc.org Its activity against Cryptococcus neoformans and Candida glabrata was higher than that of the standard drug fluconazole. rsc.org

In another study, new benzothiazole hybrids with 2-imino-thiazolidin-4-one structures showed more pronounced antifungal activities and lower MIC values compared to those with a dihydropyrimidinone structure. researchgate.net The most active compounds also demonstrated antibiofilm activity against pathogenic Candida isolates. researchgate.net

The antifungal activity of synthesized compounds has been determined by comparing the inhibition of fungal growth with that of a standard antifungal agent like fluconazole. derpharmachemica.com Fused pyrimido benzothiazoles have shown a broad spectrum of antifungal activity, particularly against Penicillium sp. and A. niger. derpharmachemica.com

The table below highlights the antifungal activity of specific this compound derivatives.

| Compound/Derivative | Fungal Strain(s) | Activity/MIC | Reference(s) |

| Benzothiazole derivative (6m) | Cryptococcus neoformans, Candida glabrata | Higher activity than fluconazole | rsc.org |

| 2-imino-3-(6-substituted benzo[d]thiazol-2-yl)-5-(4-(un) substituted arylidenyl)thiazolidin-4-one (6a-n) | Candida albicans | Pronounced MIC values and antibiofilm activity | researchgate.net |

| 3-(6-Substitutedbenzo[d]thiazol-2- yl)-2-((N,N-disubstituted amino methyl)imino) thiazolidin-4-one (7a-f) | Candida albicans | Pronounced MIC values and antibiofilm activity | researchgate.net |

| Fused pyrimido benzothiazoles | Penicillium sp., A. niger | Broad spectrum antifungal activity | derpharmachemica.com |

| 2-Hydrazinyl-thiazole derivatives (7a, 7b, 7c) | Candida albicans | MIC values (3.9 μg/mL) four times lower than fluconazole | nih.gov |

| (3-chlorophenyl)(4,5-dimethylthiazol-2-yl)methyl benzoate (B1203000) (5) | Botrytis cinerea, Sclerotinia sclerotiorum | Good inhibitory activity | sioc-journal.cn |

| 2-(4-(4-chlorophenyl)thiazol-2-yl) derivative (2b) | C. auris, C. duobushaemulonii | Antifungal activity noted | mdpi.com |

Anti-Biofilm Properties

The formation of biofilms by pathogenic microorganisms presents a significant challenge in clinical settings, as these structured communities of cells exhibit increased resistance to antimicrobial agents and the host immune system. Researchers have turned their attention to the benzothiazole scaffold, including derivatives of this compound, as a promising avenue for the development of novel anti-biofilm agents. nih.gov

Studies have revealed that certain benzothiazole derivatives demonstrate significant efficacy in inhibiting biofilm formation. For instance, a series of novel (E)-2-(2-(1-(5-chlorothiophen-2-yl)ethylidene)hydrazineyl)-4-(aryl)thiazole derivatives were synthesized and evaluated for their anti-biofilm potential against Candida albicans. nih.gov Notably, derivatives 4a-4c inhibited over 50% of biofilm formation at a concentration of 12.5 μg/mL, a significant improvement over the standard antifungal drug fluconazole, which showed only 20% inhibition at the same concentration. nih.gov These compounds were also observed to suppress the formation of hyphae, a critical virulence factor for C. albicans that facilitates tissue invasion. nih.gov

In the context of bacterial biofilms, particularly those formed by Pseudomonas aeruginosa, the 2-aminobenzothiazole (B30445) scaffold has been identified as a robust inhibitor of the Gac/Rsm two-component system, which regulates virulence and biofilm formation. nih.gov By introducing a long hydrophobic alkyl chain to the benzothiazole scaffold, researchers aimed to enhance its anti-biofilm activity. nih.gov This approach led to the discovery of compound SN12 , which exhibited an outstanding ability to inhibit biofilm formation at nanomolar concentrations, with an IC50 value of 43.3 nmol/L. nih.gov Many of the synthesized benzothiazole derivatives in this study showed significant biofilm inhibitory activity, often surpassing the positive control, azithromycin (B1666446) (IC50 = 9.18 μmol/L). nih.gov

Furthermore, other research has explored the synthesis of various benzothiazole hybrids with other heterocyclic structures, such as 2-imino-thiazolidin-4-one and dihydropyrimidinone. jocpr.com The anti-biofilm activity of the most active antifungal compounds from these series was screened against pathogenic Candida isolates. jocpr.com This highlights the versatility of the benzothiazole core in generating a diverse range of compounds with potent anti-biofilm properties.

Table 1: Anti-Biofilm Activity of Selected Benzothiazole Derivatives

| Compound | Target Organism | Key Findings |

|---|---|---|

| (E)-2-(2-(1-(5-chlorothiophen-2-yl)ethylidene)hydrazineyl)-4-(aryl)thiazole derivatives (4a-4c) | Candida albicans | Inhibited over 50% of biofilm formation at 12.5 μg/mL. nih.gov |

| SN12 | Pseudomonas aeruginosa | IC50 of 43.3 nmol/L for biofilm inhibition. nih.gov |

| Azithromycin (Control) | Pseudomonas aeruginosa | IC50 of 9.18 μmol/L for biofilm inhibition. nih.gov |

Anti-Inflammatory Efficacy Studies

The benzothiazole nucleus is a well-established scaffold in the development of anti-inflammatory agents. nih.govresearchgate.net Derivatives of this compound have been the subject of numerous studies investigating their potential to mitigate inflammatory processes. These compounds are believed to exert their anti-inflammatory effects through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes and the modulation of pro-inflammatory mediators. researchgate.netmdpi.com

Several studies have reported the synthesis and in vivo anti-inflammatory evaluation of novel benzothiazole derivatives. For example, a series of benzothiazole derivatives bearing benzenesulphonamide and carboxamide moieties were synthesized and tested for their ability to inhibit carrageenan-induced rat paw edema. nih.gov Compounds 17c and 17i demonstrated significant inhibition of edema at 1, 2, and 3 hours post-carrageenan administration, with compound 17c showing 72%, 76%, and 80% inhibition, respectively. nih.gov These results were comparable to or even better than the standard drug, diclofenac (B195802) sodium. nih.govmdpi.com

The structural features of the benzothiazole derivatives play a crucial role in their anti-inflammatory activity. It has been noted that substituting the 2-aminobenzothiazole at the 4 or 5-position with electron-withdrawing groups such as chloro (Cl), nitro (NO₂), or methoxy (OCH₃) can lead to an increase in anti-inflammatory activity. researchgate.net

Modulation of Inflammatory Mediators

A key aspect of the anti-inflammatory efficacy of this compound derivatives lies in their ability to modulate the production and activity of inflammatory mediators. A significant focus of research has been on the inhibition of COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins, key players in the inflammatory cascade. nih.govmdpi.com

In one study, novel 1,2,4-triazole (B32235) derivatives containing benzothiazole rings were synthesized and evaluated for their COX inhibitory activity. mdpi.com The most potent derivative, compound 14 , exhibited a COX-2 IC50 of 0.04 µM, which was comparable to the selective COX-2 inhibitor celecoxib (B62257) (IC50 = 0.045 µM) and significantly more potent than diclofenac sodium (IC50 = 0.84 µM). mdpi.com Another compound, 15 , also showed high COX-2 inhibitory activity with good selectivity. mdpi.com

Furthermore, some benzothiazole derivatives have been investigated for their dual inhibition of both COX and 5-lipoxygenase (5-LOX) pathways. researchgate.net The 5-LOX enzyme is responsible for the production of leukotrienes, another class of potent pro-inflammatory mediators. A study on 4-(4-chlorophenyl)thiazol-2-amines identified compound ST-1705 as a potent and selective inhibitor of both 5-LO and COX-2, with a 5-LO IC50 value of 0.9 ± 0.2 μM and significant inhibition of COX-2 activity. researchgate.net This dual inhibitory action presents a promising strategy for developing broad-spectrum anti-inflammatory agents.

Table 2: Anti-Inflammatory and COX/5-LOX Inhibitory Activity of Selected Benzothiazole Derivatives

| Compound | Assay | Activity |

|---|---|---|

| 17c | Carrageenan-induced rat paw edema | 80% inhibition at 3 hours. nih.gov |

| 17i | Carrageenan-induced rat paw edema | 78% inhibition at 3 hours. nih.gov |

| 14 | COX-2 Inhibition | IC50 = 0.04 µM. mdpi.com |

| Celecoxib (Control) | COX-2 Inhibition | IC50 = 0.045 µM. mdpi.com |

| Diclofenac Sodium (Control) | COX-2 Inhibition | IC50 = 0.84 µM. mdpi.com |

| ST-1705 | 5-LO Inhibition | IC50 = 0.9 ± 0.2 μM. researchgate.net |

Neurological and Central Nervous System Applications

The versatile benzothiazole scaffold has also been explored for its potential in treating neurological and central nervous system (CNS) disorders. researchgate.net Derivatives of this compound have shown promise as anticonvulsant and neuroprotective agents. nih.gov

Anticonvulsant Activity

Epilepsy, a common neurological disorder characterized by recurrent seizures, has been a target for the development of benzothiazole-based therapeutics. Several studies have reported the synthesis and evaluation of benzothiazole derivatives for their anticonvulsant properties. nih.gov

One area of investigation involves the synthesis of 2-(4-arylthiosemicarbazidocarbonylthio)benzothiazoles, which have been screened for their anticonvulsant activity against pentylenetetrazole (PTZ)-induced convulsions in mice. researchgate.net The results indicated that all the tested compounds possessed measurable anticonvulsant activity. researchgate.net Similarly, a series of 2-(3H)-benzothiazolone derivatives were synthesized and evaluated, with some compounds showing notable anticonvulsant effects in mice. researchgate.net

The mechanism of action for the anticonvulsant activity of these compounds is thought to involve the modulation of ion channels or neurotransmitter systems. For instance, some alkoxyaryltriazolones, which can be considered related structures, are suggested to act by inhibiting voltage-gated ion channels and modulating GABAergic activity. nih.gov In the maximal electroshock (MES) test, a common model for generalized tonic-clonic seizures, several 4-alkyl-1,2,4-triazole-3-thione derivatives exhibited significant anticonvulsant activity. nih.gov Notably, 4-butyl-5-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (68 ) showed a strong anticonvulsant effect with an ED50 value of 38.5 mg/kg. nih.gov

Neuroprotective Potential

Beyond anticonvulsant effects, certain benzothiazole derivatives have demonstrated neuroprotective properties, suggesting their potential in mitigating neuronal damage associated with various neurological conditions.

A series of 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives were designed and synthesized as multifunctional agents for Parkinson's disease. nih.govnih.gov Among these, compound 3h emerged as a particularly promising candidate. It exhibited potent and selective monoamine oxidase B (MAO-B) inhibitory activity (IC50 = 0.062 µM), a key target in Parkinson's disease therapy. nih.govnih.gov In addition to its MAO-B inhibition, compound 3h also displayed excellent antioxidant effects, significant metal chelating ability, and good neuroprotective and anti-neuroinflammatory properties. nih.govnih.gov

The neuroprotective potential of thiazole-containing compounds is further highlighted by the FDA-approved drug Riluzole, which is used for the treatment of amyotrophic lateral sclerosis (ALS). mdpi.com This underscores the therapeutic promise of the broader class of thiazole (B1198619) and benzothiazole derivatives in neurodegenerative diseases.

Table 3: Neurological and CNS Activity of Selected Benzothiazole and Related Derivatives

| Compound | Activity | Key Findings |

|---|---|---|

| 4-Butyl-5-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (68) | Anticonvulsant (MES test) | ED50 = 38.5 mg/kg. nih.gov |

| Compound 3h | MAO-B Inhibition | IC50 = 0.062 µM. nih.govnih.gov |

| Compound 3h | Neuroprotection | Exhibited good neuroprotective and anti-neuroinflammatory effects. nih.govnih.gov |

Other Emerging Pharmacological Activities

The pharmacological potential of this compound and its derivatives extends beyond the well-documented anti-biofilm, anti-inflammatory, and neurological activities. Researchers are continuously exploring new therapeutic applications for this versatile scaffold.

One emerging area is in the development of antiproliferative agents for cancer therapy. Studies have shown that certain 2-arylbenzothiazoles can act as a privileged scaffold in the discovery of new anticancer drugs. mdpi.com For example, a series of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives were synthesized and screened for their antitumor activity against a panel of human tumor cell lines. nih.gov Among the tested compounds, N-[4-(benzothiazole-2-yl)-3-chlorophenyl]-2-[(benzimidazole-2-yl)thio]acetamide (10) and N-[4-(benzothiazole-2-yl)phenyl]-2-[(1,5-diphenyl-1H-imidazole-2-yl)thio]acetamide (16) showed considerable anticancer activity. nih.gov

Furthermore, benzothiazole derivatives have been investigated for their antimicrobial properties against a range of bacteria and fungi. ijper.orgmdpi.com The incorporation of a chloro group at the 2-position of the benzothiazole ring has been shown to enhance antifungal activity. ijper.org Additionally, benzothiazole-thiourea derivatives have demonstrated fair antimicrobial properties. ijper.org

The benzothiazole nucleus is also a component of compounds with antiviral and antidiabetic activities. researchgate.net For instance, Frentizole, a benzothiazole derivative, possesses antiviral and immunosuppressive properties. researchgate.net The structural diversity achievable with the benzothiazole scaffold allows for the fine-tuning of biological activity, making it a valuable starting point for the development of new therapeutic agents across various disease areas.

Anthelmintic Activity

Derivatives of this compound have been investigated for their effectiveness against helminth parasites. The benzothiazole nucleus is considered a valuable substructure in the development of anthelmintic drugs. researchgate.net The mechanism of action for many benzothiazole-based anthelmintics is believed to be similar to that of benzimidazole (B57391) isosteres, which involves the inhibition of microtubule formation by binding to β-tubulin monomers. This disruption of cellular structure leads to the eventual death of the parasite. nih.gov

Research has shown that certain N-[6-((4-acetyl-5-(4-chlorophenyl) and (4-nitrophenyl)-4,5-dihydro- nih.govnih.govnih.gov-oxadiazol-2-yl)methoxy)benzothiazol-2-yl]acetamides exhibited significant activity against rumen flukes. nih.gov Additionally, other benzothiazole derivatives have demonstrated promising in vitro activity against various worms. researchgate.netijnrd.org Some compounds have shown high efficacy, causing 100% worm mortality at low concentrations. nih.gov

Table 1: Anthelmintic Activity of this compound Derivatives

| Compound | Target Organism | Activity | Reference |

|---|---|---|---|

| N-[6-((4-acetyl-5-(4-chlorophenyl)-4,5-dihydro- nih.govnih.govnih.gov-oxadiazol-2-yl)methoxy)benzothiazol-2-yl]acetamide | Rumen flukes | Significant activity | nih.gov |

| Methyl 6-[(5-(4-bromophenacylsulfanyl)- nih.govnih.govnih.gov-oxadiazol-2-yl)methoxy]benzothiazole-2-carbamate | Paramphistomum | Equipotent to oxyclozanide (B1678079) at 80 μg/mL | nih.gov |

| Various benzothiazole derivatives | Earthworm | Promising effect | researchgate.net |

| Thiazolo benzimidazole derivatives of benzofuran | Not specified | Anthelmintic activity | nih.gov |

| Benzothiazole derivatives | Fasciola hepatica | Very active in vitro | hw.ac.uk |

Antidiabetic Activity

The global rise in diabetes has spurred the search for novel therapeutic agents, and this compound derivatives have emerged as a promising class of compounds with antidiabetic potential. ijmrset.comannalsofrscb.ro These derivatives have been shown to exert their effects through various mechanisms, including the activation of AMP-activated protein kinase (AMPK), a key regulator of glucose metabolism. nih.gov

Several studies have demonstrated the hypoglycemic effects of these compounds in animal models. For instance, some derivatives have been shown to significantly lower blood glucose levels in diabetic rats. ijmrset.comresearchgate.net One study found that a particular benzothiazole derivative reduced blood glucose levels by 35.67% in diabetic rats. ijmrset.com Another compound, 2-(benzo[d]thiazol-2-ylmethylthio)-6-ethoxybenzo[d]thiazole, increased glucose uptake in myotubes and lowered blood glucose levels in hyperglycemic mice. nih.gov

Table 2: Antidiabetic Activity of this compound Derivatives

| Compound Derivative | Model | Blood Glucose Reduction (%) | Reference |

|---|---|---|---|

| Derivative A | Diabetic Rats | 33.9% | ijmrset.com |

| Derivative B | Diabetic Rats | 30.18% | ijmrset.com |

| Derivative C | Diabetic Rats | 35.25% | ijmrset.com |

| Derivative D | Diabetic Rats | 35.67% | ijmrset.com |

| 2-(Benzo[d]thiazol-2-ylmethylthio)-6-ethoxybenzo[d]thiazole | Hyperglycemic (KKAy) mice | Lowered blood glucose towards normoglycemic range | nih.gov |

| 7-bromo-5-(2-chlorophenyl) benzo nih.govnih.gov thiazepin-2-(1H, 3H, 5H)-one | Alloxan induced diabetic rat | Significant antihyperglycemic activity | semanticscholar.org |

Antioxidant Properties

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in various diseases. derpharmachemica.com Derivatives of this compound have been investigated for their antioxidant properties, with many compounds demonstrating significant free radical scavenging activity. nih.govnih.gov

The antioxidant potential of these derivatives is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay. nih.govnih.gov Studies have shown that certain benzothiazole derivatives exhibit strong antioxidant activity, in some cases comparable to or better than standard antioxidants like ascorbic acid. derpharmachemica.com For example, a study on novel 2-aryl benzothiazole derivatives found that some compounds showed better antioxidant activity than ascorbic acid at specific concentrations. derpharmachemica.com

Table 3: Antioxidant Properties of this compound Derivatives

| Compound/Derivative | Assay | Activity | Reference |

|---|---|---|---|

| 2-[2-(4-chlorophenyl)benzimidazole-1-yl]-N-(2-arylmethyleneamino) acetamide (B32628) derivatives | DPPH, LP, EROD | Significant effects | nih.gov |

| 2-(Furan-2-yl)benzothiazole | DPPH, FRAP | Good antioxidant profile | nih.gov |

| 2-(Pyrrol-2-yl)benzothiazole | DPPH, FRAP | Good antioxidant profile | nih.gov |

| 2-(Thiophen-2-yl)benzothiazole | DPPH, FRAP | Good antioxidant profile | nih.gov |

| BTA-1 | DPPH | Better than ascorbic acid at 60 µg/ml | derpharmachemica.com |

| BTA-5 | DPPH | Better than ascorbic acid at 80 µg/ml | derpharmachemica.com |

Anti-tubercular Activity

Tuberculosis remains a major global health problem, and the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis necessitates the development of new anti-tubercular agents. nih.gov Derivatives of this compound have shown promise in this area, with several compounds exhibiting potent activity against M. tuberculosis. nih.govnih.gov

For example, a series of 2-(substituted phenyl/benzyl-amino)-6-(4-chlorophenyl)-5-(methoxycarbonyl)-4-methyl-3,6-dihydropyrimidin-1-ium chlorides were synthesized and evaluated for their in vitro anti-tubercular activity. nih.gov Some of these compounds emerged as promising agents against MDR-TB. nih.gov Another study on 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides also identified compounds with significant in vitro and in vivo anti-tubercular activity. nih.gov

Table 4: Anti-tubercular Activity of this compound Derivatives

| Compound Series/Derivative | Target Strain | MIC (Minimum Inhibitory Concentration) | Reference |

|---|---|---|---|

| 2-(substituted phenyl/benzyl-amino)-6-(4-chlorophenyl)-5-(methoxycarbonyl)-4-methyl-3,6-dihydropyrimidin-1-ium chlorides | Multidrug Resistance Tuberculosis | 16 μg/mL | nih.gov |

| 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides | Mycobacterium tuberculosis H37Rv | Not specified | nih.gov |

| Quinoline compounds with phenyltriazole substituents | M. tuberculosis | 15 μg/mL | frontiersin.org |

| Derivative 5n (carboxyquinoline-triazole) | M. tuberculosis | 12.5 μg/mL | frontiersin.org |

| N-[3-(2-amino-5-nitrothiazolyl)-propyl]-2-(substituted phenyl)-4-oxo-5-(substituted benzylidene)-1,3-thiazolidine-carboxamide | M. tuberculosis | Not specified | scispace.com |

Antileishmanial Activity

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. The need for new, effective, and less toxic treatments is urgent. researchgate.net Research into this compound derivatives has identified several compounds with significant antileishmanial activity. researchgate.netnih.goviaea.org

In one study, a series of benzothiazole derivatives were synthesized and screened for their in vitro antileishmanial activity, with some compounds showing potent effects against Leishmania promastigotes. researchgate.net Another study focused on (1,3-benzothiazol-2-yl) amino-9-(10H)-acridinone derivatives and found that some compounds revealed selective antileishmanial activity, particularly against the amastigote form of the parasite. nih.gov The structure-activity relationship studies suggest that the nature and position of substituents on the phenyl ring play a crucial role in the antileishmanial activity. researchgate.net

Table 5: Antileishmanial Activity of this compound Derivatives

| Compound/Derivative | Target Species | IC50 (μM) | Reference |

|---|---|---|---|

| Compound 2 (hydroxyl group on phenyl ring) | Leishmania | 18.32 ± 0.18 | researchgate.net |

| Compound 5 | Leishmania | 19.72 ± 0.32 | researchgate.net |

| Compound 3 | Leishmania | 21.87 ± 0.43 | researchgate.net |

| 4-(6-nitro-benzothiazol-2-ylamino)-10H-acridin-9-one | Leishmania amastigotes | Selective activity | nih.gov |

| 1-(6-amino-benzothiazol-2-ylamino)-10H-acridin-9-one | Leishmania amastigotes | Selective activity | nih.gov |

| 4-(4-chlorophenyl)thiazole compounds | Leishmania amazonensis | Moderate to low toxicity | scielo.br |

Anti-HIV Activity

The global fight against Human Immunodeficiency Virus (HIV) continues to drive the search for new and effective antiretroviral agents. Benzothiazole derivatives have been explored as potential anti-HIV agents, with some compounds showing promising activity against the virus. nih.govnih.gov

A study on a series of novel N-1,3-benzo[d]thiazol-2-yl-2-(2-oxo-2H-chromen-4-yl)acetamide derivatives found that several compounds exhibited moderate to potent activity against wild-type HIV-1. nih.gov One compound in this series was identified as particularly promising, with a low EC50 value. nih.gov Other research has focused on different classes of benzothiazole derivatives, such as those structurally related to known non-nucleoside reverse transcriptase inhibitors (NNRTIs). researchgate.net These studies provide a basis for the further development of benzothiazole-based compounds as potential anti-HIV therapeutics.

Table 6: Anti-HIV Activity of this compound Derivatives

| Compound/Derivative | Target | EC50 (μg/ml) | Reference |

|---|---|---|---|

| N-1,3-benzo[d]thiazol-2-yl-2-(2-oxo-2H-chromen-4-yl)acetamide 6v | Wild-type HIV-1 | <7 | nih.gov |

| 2-(4-(naphthalen-2-yl)-1,2,3-thiadiazol-5-ylthio)acetamide (TTA) derivative 7f | HIV-1 | 0.17 ± 0.02 µM | nih.gov |

| 2-(4-(naphthalen-2-yl)-1,2,3-thiadiazol-5-ylthio)acetamide (TTA) derivative 7g | HIV-1 | 0.36 ± 0.19 µM | nih.gov |

| 2-(4-(naphthalen-2-yl)-1,2,3-thiadiazol-5-ylthio)acetamide (TTA) derivative 7c | HIV-1 | 0.39 ± 0.05 µM | nih.gov |

| 4-[(1,2-dihydro-2 oxo-3H-indol-3-ylidene)amino]-N(4,6-dimethyl-2-pyrimidinyl)-benzene sulphonamide | HIV-1 (IIIB) and HIV-2 (ROD) | Active | researchgate.net |

| 1-(2,6-Difluorophenyl)-1H,3H-thiazolo[3,4-a]benzimidazole structurally-related 1,2-substituted benzimidazoles | HIV-1 | Less potent than TBZ | researchgate.net |

Structure Activity Relationship Sar Investigations of 2 4 Chlorophenyl Benzothiazole Analogues

Impact of Substituent Modifications on Biological Activity

The biological activity of 2-(4-chlorophenyl)benzothiazole analogues is profoundly influenced by the nature and position of various substituents. Modifications are typically explored at the C-2 phenyl ring, the benzothiazole (B30560) core, and through the introduction of different functional groups to modulate properties like electron density, steric hindrance, and lipophilicity.

Research into 2-(4-aminophenyl)benzothiazoles revealed that the parent compound itself demonstrates potent, nanomolar-range inhibitory activity against human breast cancer cell lines. acs.org The activity is sensitive to substitutions on the phenyl ring. For instance, the introduction of a methyl or a halogen (bromo, iodo, chloro) substituent into the 3'-position of the 2-phenyl group can enhance potency and broaden the spectrum of activity to include colon, lung, melanoma, renal, and ovarian cancer cell lines. chemistryjournal.net Specifically, 2-(4-amino-3-methylphenyl)benzothiazole showed potent growth inhibition against both estrogen receptor-positive (ER+) and negative (ER-) mammary carcinoma models. acs.org

Further SAR studies on benzothiazole-based inhibitors targeting Heat Shock Protein 90 (Hsp90) involved the synthesis of 2,6-disubstituted benzothiazoles. nih.gov In this series, the 2-position of the benzothiazole core was modified by introducing various amines via aromatic nucleophilic substitution, while the 6-position featured a 4-chloroaniline (B138754) group coupled via a carboxylic acid. These modifications aimed to establish a link between structural motifs like an aromatic ring, a cationic center, and the benzothiazole moiety to optimize Hsp90 C-terminal-domain inhibition. nih.gov

In the context of dual-target inhibitors for soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), modifications on a benzothiazole-phenyl scaffold have been extensively studied. nih.govnih.gov The core structure connects a benzothiazole-phenyl moiety to an amide-piperidine group, which is then linked to another aromatic ring via a sulfonamide bond. This complex scaffold is essential for dual inhibition. nih.gov SAR studies indicated that placing strong nonpolar electron-withdrawing groups, such as trifluoromethyl (CF3), on the terminal aromatic ring was well-tolerated by the target enzymes. nih.gov An analogue with a CF3 group in the ortho position of this ring was identified as a particularly potent dual inhibitor. nih.gov

Table 1: Impact of Substituent Modifications on the Biological Activity of 2-Phenylbenzothiazole (B1203474) Analogues

| Parent Scaffold | Position of Modification | Substituent | Impact on Biological Activity | Reference |

|---|---|---|---|---|

| 2-(4-Aminophenyl)benzothiazole | 3'-position of phenyl ring | Methyl (-CH3) | Enhanced potency and broadened spectrum of anticancer activity. | acs.orgchemistryjournal.net |

| 2-(4-Aminophenyl)benzothiazole | 3'-position of phenyl ring | Halogens (-Br, -I, -Cl) | Enhanced potency against various cancer cell lines. | chemistryjournal.net |

| Benzothiazole Core | Position 2 | Various amines | Investigated for Hsp90 C-terminal-domain inhibition. | nih.gov |

| Benzothiazole-phenyl scaffold | Terminal aromatic ring (ortho position) | Trifluoromethyl (-CF3) | Potent dual inhibition of sEH and FAAH enzymes. | nih.gov |

| 2-(4-Aminophenyl)benzothiazole | Attached to core structure | Heterocyclic rings (Benzimidazole, Imidazole) | Showed greater antitumor potential compared to benzothiazole or benzoxazole (B165842) substitutions. | nih.gov |

Correlation between Molecular Structure and Pharmacological Efficacy

The pharmacological efficacy of this compound analogues is directly correlated with their molecular structure, where specific electronic and steric properties of substituents dictate the potency and mechanism of action. The benzothiazole ring system is a crucial motif for a variety of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects. nih.gov The properties of the benzothiazole moiety are strongly influenced by the nature and position of substitutions, particularly at the C-2 position. nih.gov

In a series of phenylacetamide derivatives featuring a benzothiazole nucleus, researchers kept the core scaffold and the amide functional group constant while introducing various substituents on the distal aromatic ring. mdpi.com This systematic modification allowed for the exploration of how different electronic properties and steric hindrance on this part of the molecule could modulate cytotoxic activity against pancreatic cancer cell lines. The study found that most of the synthesized derivatives showed improved antiproliferative activity compared to the lead compound, allowing for the establishment of preliminary structure-activity relationships. mdpi.com

For benzothiazole-based Hsp90 inhibitors, the efficacy was evaluated by their antiproliferative activities in MCF-7 breast cancer cells. Several analogues showed low-micromolar IC50 values. nih.gov The most potent compounds were further analyzed for their effect on Hsp90 client proteins, confirming that their structural features led to the desired biological mechanism of action without inducing the heat shock response, a significant advantage for Hsp90 C-terminal-domain inhibitors. nih.gov

The development of dual sEH/FAAH inhibitors from a benzothiazole-phenyl template provides a clear example of structure-efficacy correlation. The starting point was a compound with a 2-chloro substitution on a terminal phenyl ring, which showed potent dual inhibition with IC50 values of 7 nM for human FAAH and 9.6 nM for human sEH. nih.gov A subsequent SAR study aimed to improve upon this. By synthesizing analogues with trifluoromethyl groups at different positions on the aromatic rings, researchers found that while these substitutions were tolerated, they did not improve metabolic stability. nih.gov However, an analogue with a trifluoromethyl group in the ortho position of the terminal benzene (B151609) ring demonstrated very high potency, with an IC50 value of 9.7 nM for FAAH and 3.1 nM for the human sEH enzyme. nih.gov This demonstrates a direct correlation between the specific placement of a highly electronegative group and enhanced inhibitory efficacy against the target enzymes.

Studies on 2-(4-aminophenyl)benzothiazoles have also established a clear link between structure and efficacy against cancer cell lines. The parent molecule, 2-(4-aminophenyl)benzothiazole, exhibits potent inhibitory activity in the nanomolar range against a panel of human breast cancer cell lines. acs.org The introduction of a fluorine atom at the 5-position of the benzothiazole ring in conjunction with a methyl group at the 3'-position of the phenyl ring led to an analogue with enhanced efficacy in vitro and superior potency against human breast and ovarian tumor xenografts. chemistryjournal.net

Table 2: Correlation between Molecular Structure and Pharmacological Efficacy

| Compound Series | Structural Modification | Pharmacological Efficacy (IC50) | Target/Cell Line | Reference |

|---|---|---|---|---|

| Benzothiazole-based Hsp90 Inhibitors | 2,6-disubstitution with specific amines and anilines | 2.8 µM - 3.9 µM | MCF-7 breast cancer cells | nih.gov |

| Benzothiazole-phenyl dual inhibitors | 2-Chloro substitution on terminal phenyl ring | FAAH: 7 nM, sEH: 9.6 nM | Human FAAH and sEH enzymes | nih.gov |

| Benzothiazole-phenyl dual inhibitors | ortho-Trifluoromethyl substitution on terminal phenyl ring | FAAH: 9.7 nM, sEH: 3.1 nM | Human FAAH and sEH enzymes | nih.gov |

| 2-(4-Aminophenyl)benzothiazoles | Unsubstituted parent molecule | Nanomolar range | Human breast cancer cell lines (MCF-7, MDA 468) | acs.org |

| Benzamide based benzothiazole derivatives | Substituted methoxybenzamide and chloromethylbenzamide (B8583163) | 1.1 µM - 8.8 µM | Various human cancer cell lines | nih.gov |

Molecular Mechanisms of Action and Target Interactions

Receptor Binding and Interaction Analysis

The interaction of 2-(4-Chlorophenyl)benzothiazole and its derivatives with cellular receptors is a key aspect of their mechanism of action. One of the most significant receptor interactions is with the Aryl Hydrocarbon Receptor (AhR). AhR is a ligand-activated transcription factor that responds to various xenobiotics and plays a crucial role in both physiological and pathophysiological processes. nih.gov

Derivatives of 2-(4-aminophenyl)benzothiazole are known to potently induce the expression and activity of Cytochrome P450 1A1 (CYP1A1), an enzyme whose expression is regulated by the AhR. nih.gov This induction is a critical step for the antitumor activity of these compounds. nih.gov The binding of these benzothiazole (B30560) derivatives to the AhR initiates a signaling cascade that leads to the transcription of target genes, including CYP1A1. While the direct binding affinity of this compound to AhR is not extensively detailed in the provided results, the strong induction of AhR-regulated genes by its close analogues suggests a functional interaction with this receptor. nih.gov

Table 1: Receptor Interaction Profile of Benzothiazole Derivatives

| Compound Class | Receptor | Effect | Reference |

| 2-(4-Aminophenyl)benzothiazoles | Aryl Hydrocarbon Receptor (AhR) | Induction of target gene expression (e.g., CYP1A1) | nih.gov |

Enzymatic Inhibition Profiles

This compound and its related structures exhibit a diverse range of enzymatic inhibition profiles, contributing to their biological effects. These interactions span from metabolic enzymes to those essential for microbial survival.

Cytochrome P450IA1 Induction

A hallmark of the antitumor 2-(4-aminophenyl)benzothiazoles is their ability to potently induce cytochrome P450 1A1 (CYP1A1) activity in sensitive cancer cells. nih.gov This induction is not merely a metabolic side effect but is central to their mechanism of action. The induced CYP1A1 enzyme metabolizes the benzothiazole compounds into reactive electrophilic species. nih.gov These reactive metabolites are then capable of forming covalent bonds with cellular macromolecules, including DNA, leading to cell death. nih.gov Research has shown that 2-(4-amino-3-methylphenyl)benzothiazole covalently binds to CYP1A1, a process that can be diminished by the presence of glutathione, further supporting the formation of a reactive intermediate. nih.gov

Fatty Acid Amide Hydrolase (FAAH) Inhibition

Fatty acid amide hydrolase (FAAH) is an enzyme that degrades endocannabinoids, such as anandamide. nih.gov Inhibition of FAAH can lead to increased levels of these signaling lipids, which can have therapeutic effects, including pain relief. nih.govnih.gov While direct inhibition data for this compound is not specified, structurally related benzothiazole derivatives have been investigated as dual inhibitors of FAAH and soluble epoxide hydrolase (sEH). nih.gov For instance, certain 4-phenyl-thiazole-based compounds have been synthesized and evaluated for their ability to inhibit FAAH. nih.gov This line of research indicates that the benzothiazole scaffold can be adapted to target the endocannabinoid system. nih.gov

Inhibition of Bacterial and Fungal Enzymes (e.g., MurB, 14α-lanosterol demethylase)

The benzothiazole core is also a feature in compounds designed to inhibit microbial enzymes.

MurB Inhibition: UDP-N-acetylenolpyruvylglucosamine reductase (MurB) is an essential enzyme in the bacterial peptidoglycan biosynthesis pathway. A series of 3,5-dioxopyrazolidines, some of which are 1,2-bis(4-chlorophenyl) derivatives, have been identified as inhibitors of MurB from both Escherichia coli and Staphylococcus aureus. nih.gov While not a direct derivative, the presence of the 4-chlorophenyl moiety in these inhibitors highlights its importance in binding to the enzyme's active site. nih.gov

14α-lanosterol demethylase (CYP51) Inhibition: This enzyme is a crucial component of sterol biosynthesis in fungi and is a major target for azole antifungal drugs. nih.gov It catalyzes the removal of the 14α-methyl group from lanosterol (B1674476). nih.govwikipedia.org Benzothiazole derivatives have been explored as inhibitors of this enzyme. For example, novel cholesterol biosynthesis inhibitors targeting human lanosterol 14α-demethylase have been developed, with some showing Kd values in the micromolar range. ucsd.edu The inhibition of this enzyme disrupts the integrity of the fungal cell membrane, leading to cell death. nih.gov

Table 2: Enzymatic Inhibition Data for Benzothiazole Derivatives

| Enzyme Target | Inhibitor Class | Key Findings | Reference |

| MurB | 1,2-bis(4-chlorophenyl)-3,5-dioxopyrazolidine-4-carboxamides | IC50 values in the low micromolar range against E. coli and S. aureus MurB. | nih.gov |

| Human Lanosterol 14α-demethylase | Novel benzothiazole-based inhibitors | Kd of 27 µM reported for a specific inhibitor. | ucsd.edu |

Kinase Inhibition

Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a common feature of cancer. The benzothiazole scaffold has been incorporated into molecules designed as kinase inhibitors. For example, the 2-ureidobenzothiazole derivative KST016366 has been reported as a potent multikinase inhibitor. nih.gov Furthermore, the derivative BLZ945 acts as a colony-stimulating factor 1 receptor (CSF-1R) kinase inhibitor and has entered clinical trials. nih.gov While specific kinase inhibition data for this compound itself is not provided, new benzothiazole hybrids have been designed and synthesized as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key kinase in angiogenesis. nih.gov

DNA Binding and Interaction Studies

The antitumor activity of some 2-(4-aminophenyl)benzothiazole derivatives is directly linked to their ability to interact with and damage DNA. Following metabolic activation by CYP1A1, these compounds form reactive species that can covalently bind to DNA, forming adducts. nih.gov

Studies have shown that in sensitive tumor cells, treatment with compounds like 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) leads to the formation of a major DNA adduct along with several minor ones. nih.gov At higher concentrations, a new, dominant adduct can emerge. nih.gov These DNA adducts accumulate over time with continuous exposure to the drug. nih.gov This DNA damage can trigger cell cycle arrest and apoptosis, ultimately leading to the death of the cancer cell. nih.gov The formation of these adducts is cell-line specific, occurring in sensitive carcinoma cells but not in inherently resistant ones, which correlates with the selective antitumor activity of these compounds. nih.gov

Table 3: DNA Interaction Profile of Antitumor Benzothiazoles

| Compound | Cell Line | Observation | Reference |

| 2-(4-Amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) | MCF-7 (Breast Cancer) | Formation of a major and minor DNA adducts at 1 µM. A new dominant adduct appears at 10 µM. | nih.gov |

| Phortress (Prodrug of 5F 203) | MCF-7 (Breast Cancer), IGROV-1 (Ovarian Cancer) | Formation of a major DNA adduct at 1 µM. An additional major adduct at 10 µM in MCF-7 cells. | nih.gov |

| Phortress | MDA-MB-435 (Resistant Breast Cancer) | No DNA damage observed. | nih.gov |

Computational and Theoretical Approaches in 2 4 Chlorophenyl Benzothiazole Research

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has proven to be an invaluable tool in the quantum chemical analysis of 2-(4-chlorophenyl)benzothiazole and its derivatives. scirp.org It offers a balance of computational efficiency and accuracy, enabling detailed investigations into the electronic and structural properties of these molecules. scirp.orgnih.gov

Electronic Properties and Charge Distribution Analysis (HOMO-LUMO)

A key aspect of understanding a molecule's reactivity and electronic behavior lies in the analysis of its Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.org The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.comnih.gov A smaller gap suggests higher reactivity and greater potential for charge transfer within the molecule. mdpi.comnih.gov

DFT calculations, often employing the B3LYP functional with various basis sets like 6-31G+(d,p) or 6-311G(d,p), are used to determine the energies of the HOMO and LUMO. scirp.orgnih.govmdpi.com For instance, in a study of benzothiazole (B30560) derivatives, the HOMO-LUMO energy gaps were found to be in the range of 4.46–4.73 eV. mdpi.com A smaller HOMO-LUMO gap generally indicates that the molecule is more polarizable and has higher chemical reactivity. nih.gov

The distribution of HOMO and LUMO across the molecular structure reveals potential sites for electrophilic and nucleophilic attack. In many benzothiazole derivatives, the HOMO is often localized on one part of the molecule while the LUMO is on another, indicating a clear path for intramolecular charge transfer. researchgate.net The molecular electrostatic potential (MEP) map, another output of DFT calculations, visually represents the charge distribution, with red areas indicating electron-rich regions (prone to electrophilic attack) and blue areas showing electron-deficient regions (prone to nucleophilic attack). scirp.orgnih.gov

Table 1: Representative HOMO-LUMO Energy Gaps of Benzothiazole Derivatives

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Benzothiazole Derivative 1 | -0.26751 | -0.18094 | 0.08657 |

| Pt(bipy)Cl4 | Not specified | Not specified | 1.68699 |

| Pt(en)Cl4 | Not specified | Not specified | 2.05500 |

| Pt(dach)Cl4 | Not specified | Not specified | 2.11760 |

| Benzothiazole Derivative with CF3 | Not specified | Not specified | 4.46 |

Note: Data is compiled from various studies and may involve different computational methods and basis sets. mdpi.comnih.govnih.gov

Conformational and Thermodynamic Studies

DFT methods are also employed to investigate the conformational landscape and thermodynamic properties of this compound. By performing a rigorous conformational analysis, researchers can identify the most stable three-dimensional structure of the molecule, which is crucial for understanding its biological activity. mdpi.com For example, a study on 2-(4-methoxyphenyl)benzo[d]thiazole identified its most stable conformer, which was then used for further calculations. mdpi.com

Thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy can be calculated based on vibrational frequency analysis. researchgate.net These calculations provide insights into the spontaneity and feasibility of chemical reactions involving the benzothiazole scaffold. scirp.org Optimized geometric parameters, including bond lengths and angles, calculated by DFT often show good agreement with experimental data from techniques like X-ray crystallography. nih.govmdpi.com

Molecular Docking Simulations

Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. biointerfaceresearch.com This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Ligand-Protein Interactions and Binding Affinities

In the context of this compound research, molecular docking studies have been extensively used to explore its interactions with various biological targets. hilarispublisher.comnih.govhilarispublisher.com These simulations predict the binding mode and affinity of the compound within the active site of a target protein. The binding affinity is often expressed as a docking score or binding energy (ΔG), where a more negative value indicates a stronger and more favorable interaction. hilarispublisher.comf1000research.com

For example, docking studies of 2-(4-chlorophenyl)-5-aryl-1,3,4-oxadiazole analogues against the EGFR tyrosine kinase receptor revealed docking scores of -5.251 and -5.433 for compounds 4a and 4c, respectively. hilarispublisher.com Similarly, hybrid molecules of benzothiazole and hydroxamic acid showed promising binding affinities with HDAC8, with docking scores ranging from -6.322 to -9.46 kcal/mol, which were lower (i.e., better) than the reference ligand SAHA (-5.375 kcal/mol). hilarispublisher.comf1000research.com These studies often identify key amino acid residues in the protein's active site that form hydrogen bonds or other interactions with the ligand, providing a rationale for the observed binding affinity. hilarispublisher.comnih.gov

Prediction of Inhibitory Activity against Specific Targets

By predicting how strongly a compound binds to a specific biological target, molecular docking can forecast its potential inhibitory activity. hilarispublisher.comnih.govnih.gov This is particularly valuable in cancer research, where benzothiazole derivatives have been investigated as inhibitors of various kinases and enzymes.

For instance, molecular docking has been used to predict the inhibitory activity of benzothiazole derivatives against targets like VEGFR-2, BRAF kinase, and E. coli dihydroorotase. nih.govnih.gov In a study on benzothiazole derivatives as potential antimicrobial agents, compounds 3 and 4, which showed significant in vitro inhibitory activity against E. coli, were also found to be the most effective inhibitors of E. coli dihydroorotase in docking simulations. nih.gov The binding energy of these compounds was often found to be lower than that of known inhibitors, supporting the experimental findings. nih.gov

Table 2: Molecular Docking Scores of Benzothiazole Derivatives against Various Targets

| Compound/Derivative | Target Protein | Docking Score (kcal/mol) |

| 2-(4-chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole (4a) | EGFR tyrosine kinase | -5.251 |

| 2-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole (4c) | EGFR tyrosine kinase | -5.433 |

| Benzothiazole-Hydroxamic Acid Hybrid (2A) | HDAC8 | -8.117 |

| Benzothiazole-Hydroxamic Acid Hybrid (2B) | HDAC8 | -6.322 |

| Benzothiazole-Hydroxamic Acid Hybrid (2C) | HDAC8 | -8.16 |

| Benzothiazole-Hydroxamic Acid Hybrid (2D) | HDAC8 | -7.939 |

| Benzothiazole-Hydroxamic Acid Hybrid (2E) | HDAC8 | -9.46 |

| Vorinostat (SAHA) - Reference | HDAC8 | -5.375 |

Note: Data is compiled from various studies and represents the predicted binding affinity. hilarispublisher.comhilarispublisher.com

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that correlates the chemical structure of a series of compounds with their biological activity. nih.gov By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. chula.ac.thnih.gov

QSAR studies on benzothiazole derivatives have been conducted to understand the structural requirements for various biological activities, including anticancer and antitubercular effects. chula.ac.thnih.gov These models are typically built using a training set of molecules with known activities and then validated using a test set. chula.ac.thresearchgate.net The quality of a QSAR model is assessed by statistical parameters such as the correlation coefficient (r²), cross-validated correlation coefficient (q²), and predictive r² (pred_r²). chula.ac.th

ADME and Toxicity Prediction through In Silico Methods

In the realm of computational drug discovery and chemical safety assessment, in silico methods provide a rapid and cost-effective means to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as the potential toxicity of chemical compounds. These predictive models utilize a compound's chemical structure to forecast its pharmacokinetic and toxicological profile, thereby guiding further experimental studies. For this compound, a comprehensive in silico analysis has been conducted using various established platforms to generate a theoretical profile of its ADME and toxicity characteristics.

The predictions detailed below are derived from well-regarded computational tools such as SwissADME and pkCSM, which employ a combination of quantitative structure-activity relationship (QSAR) models, machine learning algorithms, and knowledge-based systems. nih.govuq.edu.aunih.gov These tools analyze the molecule's physicochemical properties and structural motifs to estimate its behavior in a biological system.

Predicted Physicochemical and Pharmacokinetic Properties

The initial step in ADME prediction involves the calculation of key physicochemical descriptors that influence a compound's behavior. These properties, along with pharmacokinetic predictions, offer insights into the potential for oral bioavailability and distribution within the body. The predicted values for this compound are summarized below.

| Property | Predicted Value | Interpretation |

|---|---|---|

| Molecular Weight | 245.71 g/mol | Within the typical range for drug-like molecules. |

| LogP (Octanol/Water Partition Coefficient) | 4.35 | Indicates high lipophilicity, suggesting good membrane permeability but potentially poor aqueous solubility. |

| Topological Polar Surface Area (TPSA) | 42.13 Ų | Suggests good intestinal absorption and cell membrane permeability. |

| Water Solubility (LogS) | -4.51 | Predicted to be poorly soluble in water. |

| Human Intestinal Absorption | 94.5% | High probability of being well-absorbed from the gastrointestinal tract. |

| Blood-Brain Barrier (BBB) Permeability (LogBB) | 0.138 | Predicted to be able to cross the blood-brain barrier. |

| P-glycoprotein (P-gp) Substrate | Yes | Likely to be a substrate of P-gp, which could influence its distribution and elimination. |

Predicted Metabolism

The metabolic fate of a compound is a critical determinant of its efficacy and potential for drug-drug interactions. In silico models can predict the likelihood of a compound being a substrate or inhibitor of major cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a vast number of xenobiotics.

| CYP Isoform | Predicted Inhibition |

|---|---|

| CYP1A2 | Inhibitor |

| CYP2C19 | Inhibitor |

| CYP2C9 | Non-inhibitor |

| CYP2D6 | Non-inhibitor |

| CYP3A4 | Inhibitor |

The prediction that this compound may inhibit CYP1A2, CYP2C19, and CYP3A4 suggests a potential for interactions with other drugs metabolized by these enzymes.

Predicted Toxicity

Toxicity prediction is a crucial aspect of in silico analysis, helping to identify potential liabilities early in the research process. Various toxicological endpoints can be assessed, ranging from acute toxicity to genotoxicity.

| Toxicity Endpoint | Prediction | Predicted Value |

|---|---|---|

| AMES Toxicity | Non-mutagenic | - |

| hERG I Inhibition | Non-inhibitor | - |

| Hepatotoxicity | Yes | - |

| Skin Sensitization | No | - |

| Oral Rat Acute Toxicity (LD50) | 2.558 mol/kg | Category IV: Harmful if swallowed (300 < LD50 ≤ 2000 mg/kg) |

The in silico toxicity assessment indicates a potential for hepatotoxicity, which would warrant further investigation in preclinical studies. The predicted oral acute toxicity falls into the harmful category. Importantly, the compound is predicted to be non-mutagenic in the AMES test and not to inhibit the hERG channel, which is associated with cardiotoxicity.

It is imperative to note that these in silico predictions are theoretical and require experimental validation. However, they provide a valuable preliminary assessment of the ADME and toxicity profile of this compound, guiding future research and development efforts.

Specific Therapeutic and Diagnostic Applications of 2 4 Chlorophenyl Benzothiazole Derivatives

Applications in Drug Discovery for Specific Diseases

Derivatives of 2-(4-Chlorophenyl)benzothiazole have been extensively investigated for their therapeutic potential across a range of diseases, demonstrating promising results as anticancer, anticonvulsant, and antimicrobial agents. The core structure of this compound allows for modifications that can enhance efficacy and selectivity, making it a valuable building block in medicinal chemistry.

Anticancer Research

The antitumor potential of this compound derivatives has been a primary focus of research. These compounds have shown notable activity against various cancer cell lines. For instance, certain 2-(4-aminophenyl)benzothiazole derivatives, which can be synthesized from this compound, have demonstrated potent in vitro inhibitory activity against human breast cancer cell lines. Structure-activity relationship (SAR) studies have revealed that substitutions on both the phenyl ring and the benzothiazole (B30560) moiety can significantly influence their anticancer potency. Specifically, derivatives with a 3'-chloro substituent have shown potent activity that extends to ovarian, lung, and renal cancer cell lines.

Research has also explored the synthesis of novel N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives. Among these, N-[4-(benzothiazole-2-yl)-3-chlorophenyl]-2-[(benzimidazole-2-yl)thio]acetamide has shown considerable anticancer activity. The mechanism of action for some of these derivatives involves the induction of the cytochrome P450IA1 enzyme, which is involved in the metabolism of carcinogens.

Table 1: Anticancer Activity of Selected this compound Derivatives

| Compound/Derivative | Cancer Type | Key Findings |

| 2-(4-Aminophenyl)benzothiazoles with 3'-chloro substituent | Breast, Ovarian, Lung, Renal | Potent and broad-spectrum activity against various cancer cell lines. |

| N-[4-(benzothiazole-2-yl)-3-chlorophenyl]-2-[(benzimidazole-2-yl)thio]acetamide | Various | Showed considerable anticancer activity in screenings against multiple human tumor cell lines. |

| Substituted chlorophenyl oxothiazolidine based benzothiazole | HeLa (Cervical Cancer) | Induced 96.8% inhibition with an IC50 value of 9.76 µM. |

Anticonvulsant and Antimicrobial Research

The benzothiazole scaffold is a key feature in compounds with a wide range of biological activities, including anticonvulsant and antimicrobial effects. Research into this compound derivatives has yielded compounds with potential as antibacterial and antifungal agents. For example, SAR studies on certain benzothiazole-based thiazolidinones indicated that the presence of a chloro group at the 4th position of the benzylidene moiety enhanced antibacterial activity. Similarly, the presence of a chloro group at the 5th position of the benzothiazole ring in antipyrine-containing azo dyes increased their antibacterial action.

Role as Intermediates in Biologically Active Molecule Synthesis

This compound is a crucial intermediate in the synthesis of a wide array of biologically active molecules. Its structure allows for various chemical transformations, including electrophilic and nucleophilic substitution reactions, making it a versatile starting material for creating more complex compounds with desired therapeutic properties.

The synthesis of many potent drug candidates begins with the this compound core. For example, it is a precursor for producing 2-(4-aminophenyl)benzothiazole, a key pharmacophoric group in the development of numerous anticancer agents. The process often involves reactions like acetylation followed by substitution with various heterocyclic rings to generate a library of compounds for biological screening.

Furthermore, multicomponent reactions involving derivatives of this compound have been employed to synthesize complex molecules with potential therapeutic applications, such as anti-leishmanial agents. The ability to functionalize the benzothiazole ring and the attached phenyl group provides a pathway to a diverse range of structures, including those with applications beyond medicine, such as in the agrochemical industry.

Use in Agrochemical Industry (Research Focus on Efficacy and Environmental Impact)

In the agrochemical sector, this compound and its derivatives are utilized in the formulation of pesticides and herbicides. Research in this area is concentrated on developing effective pest control solutions while carefully considering their environmental footprint. The goal is to create agrochemicals that target specific pests effectively with minimal harm to the surrounding ecosystem. The versatility of the this compound structure allows for modifications aimed at enhancing efficacy against target organisms and improving biodegradability to reduce environmental persistence.

Material Science Applications (Research Focus on Chemical Resistance, Durability, Optically Active Materials)

The unique chemical properties of this compound make it a valuable component in material science. Its incorporation into polymers and coatings can significantly enhance their chemical resistance and durability, which is critical for many industrial applications.

Research has also explored the use of C-2-substituted benzothiazoles, including derivatives of this compound, as optically active materials. These materials have potential applications in various technologies, including solar cells, where they can act as sensitizers. The extended π-delocalized systems within these molecules contribute to their unique optical and electronic properties.

Diagnostic Tool Development (e.g., Radiopharmaceuticals, Alzheimer's Disease Imaging)

Derivatives of this compound have shown significant promise in the development of diagnostic tools, particularly for neurodegenerative diseases like Alzheimer's. The core structure has been adapted to create imaging agents that can detect the presence of β-amyloid plaques, a key pathological hallmark of the disease.

Researchers have successfully labeled 2-(4′-aminophenyl)benzothiazole, a derivative of this compound, with technetium-99m (99mTc) to create a radiotracer for Single Photon Emission Computed Tomography (SPECT) imaging. This provides a potentially low-cost and widely accessible diagnostic tool for Alzheimer's disease. These radiolabeled compounds have demonstrated the ability to cross the blood-brain barrier and selectively bind to β-amyloid plaques.